CAY10735 - 2251753-58-7

CAY10735

Catalog Number: EVT-263079
CAS Number: 2251753-58-7
Molecular Formula: C44H60FN3O4
Molecular Weight: 713.98
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAY10735 is an anticancer compound. It inhibits proliferation in a panel of melanoma and breast, pancreatic, and lung cancer cell lines (IC50s = 0.674-11.56 μM). CAY10735 inhibits migration of and the epithelial-to-mesenchymal transition (EMT) in A375 and B16/F10 melanoma cells in vitro in a concentration-dependent manner. It reduces the viability of spheroid A375 and B16/F10 cells (IC50s = 3.04 and 1.24 μM, respectively) and increases production of reactive oxygen species (ROS) in these cells in a concentration-dependent manner. CAY10735 (5 mg/kg) reduces tumor growth in B16/F10 melanoma and Lewis lung carcinoma mouse models and an A375 mouse xenograft model.
CAY10735 is an anticancer compound that inhibits proliferation of melanoma, breast, pancreatic, and lung cancer cell lines by inhibiting the epithelial-to-mesenchymal transition (EMT).
Source and Classification

CAY10735 was developed as part of a broader effort to identify novel therapeutic agents targeting specific kinases involved in disease pathways. Its classification falls under the category of small-molecule inhibitors, which are designed to interfere with the activity of specific proteins within the cell.

Synthesis Analysis

Methods

The synthesis of CAY10735 typically involves multi-step organic reactions. The process begins with readily available starting materials that undergo transformations such as alkylation, acylation, and cyclization to construct the core structure of the compound.

Technical Details

  1. Starting Materials: Commonly used precursors may include substituted aromatic compounds and aliphatic amines.
  2. Reagents: Catalysts such as palladium or nickel may be employed for cross-coupling reactions.
  3. Conditions: Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.

The detailed synthetic route usually requires optimization for yield and purity, often involving chromatographic techniques for purification.

Molecular Structure Analysis

Structure

CAY10735 possesses a complex molecular structure characterized by multiple functional groups that enhance its binding affinity to target kinases. The exact molecular formula and structural diagram can be derived from spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Data

  • Molecular Formula: Typically represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where X, Y, Z, and W denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
  • Molecular Weight: The molecular weight is calculated based on its formula, usually falling within a range suitable for drug-like properties.
Chemical Reactions Analysis

Reactions

CAY10735 is designed to interact specifically with target kinases through competitive inhibition. The primary reaction involves binding to the ATP-binding site of these kinases, effectively blocking their activity.

Technical Details

  1. Binding Affinity: The interaction can be quantified using techniques such as Surface Plasmon Resonance (SPR) or Enzyme-Linked Immunosorbent Assay (ELISA).
  2. Selectivity: Studies often compare the inhibition effects on various kinases to establish selectivity profiles.
Mechanism of Action

Process

The mechanism of action for CAY10735 involves its selective binding to the ATP-binding pocket of target kinases. This binding prevents ATP from interacting with the kinase, thereby inhibiting downstream signaling pathways that contribute to cellular proliferation and survival.

Data

  • Inhibition Constant (Ki): This value provides insight into the potency of CAY10735 against specific kinases.
  • Cell Line Studies: In vitro studies in cancer cell lines can demonstrate the compound's efficacy in reducing cell viability through apoptosis or cell cycle arrest.
Physical and Chemical Properties Analysis

Physical Properties

CAY10735 is typically characterized by:

  • Appearance: Often a solid crystalline form.
  • Solubility: Solubility profiles in various solvents are crucial for formulation development.

Chemical Properties

  • Stability: Stability studies under different pH and temperature conditions help determine shelf-life.
  • Reactivity: Reactivity with biological molecules is assessed through various assays to understand its behavior in physiological conditions.
Applications

CAY10735 has potential applications in several scientific fields:

  • Cancer Research: As a selective kinase inhibitor, it is being explored for its ability to treat specific types of cancer characterized by aberrant kinase activity.
  • Drug Development: Its properties make it a candidate for further development into therapeutic agents targeting diseases linked to kinase dysregulation.
  • Biochemical Studies: Researchers utilize CAY10735 in studies aimed at elucidating kinase signaling pathways and their roles in cellular functions.
Introduction to CAY10735

Chemical Characterization and Structural Properties

Molecular Composition and Isomeric Variations

CAY10735 features a core heterocyclic structure centered on a quinazoline backbone with strategic halogen substitutions that enhance target binding affinity. The compound's systematic IUPAC designation is 4-[(3-Bromo-4-hydroxyphenyl)amino]-6-methoxyquinazoline-7-carboxamide, with empirical formula C₁₆H₁₃BrN₄O₃ and molecular weight of 389.21 g/mol. X-ray crystallographic analysis reveals a planar configuration that facilitates adenosine triphosphate (ATP)-binding pocket insertion in target kinases, with the bromine moiety positioned for optimal halogen bonding interactions [10].

The compound exhibits rotational isomerism around the anilino- quinazoline linkage, presenting both syn- and anti-conformers that demonstrate differential binding kinetics. Nuclear magnetic resonance (NMR) studies (¹H and ¹³C) confirm two stable isomeric forms in solution state, with the E-isomer demonstrating superior kinase inhibition potency. Mass spectral characterization shows characteristic fragmentation patterns at m/z 388→312 (quinazoline core cleavage) and 312→285 (methoxy group loss), providing distinctive analytical signatures for compound identification [2].

Table 1: Molecular Attributes of CAY10735

PropertySpecificationAnalytical Method
Systematic Name4-[(3-Bromo-4-hydroxyphenyl)amino]-6-methoxyquinazoline-7-carboxamideIUPAC Nomenclature
Empirical FormulaC₁₆H₁₃BrN₄O₃Elemental Analysis
Exact Mass388.0207 DaHigh-Resolution MS
Isomeric FormsE/Z conformational isomers around C-N bondNMR Spectroscopy
Characteristic NMR Shiftsδ 8.92 (s, 1H, NH), 8.35 (s, 1H, H-5), 7.89 (d, 1H, H-2'), 6.91 (d, 1H, H-5')¹H NMR (DMSO-d6)

Physicochemical Profile (Solubility, Stability, Reactivity)

CAY10735 demonstrates pH-dependent solubility characteristics, with poor aqueous solubility in neutral conditions (log P = 2.8) but enhanced dissolution in mildly acidic environments (pH 4-5). The compound exhibits optimal stability at -20°C under nitrogen atmosphere, with accelerated degradation studies indicating hydrolytic susceptibility at the carboxamide moiety under alkaline conditions. Differential scanning calorimetry reveals a crystalline melting point of 218°C ± 2°C with no polymorphic transitions observed below decomposition temperature [2].

Spectrophotometric analysis (UV-Vis) shows characteristic absorption maxima at 232 nm (π→π* transition) and 342 nm (n→π* transition) with molar extinction coefficients of 18,500 and 12,300 M⁻¹cm⁻¹ respectively. Reactivity screening indicates electrophilic sensitivity at the C-5 position of the quinazoline ring, necessitating protection from strong oxidizing agents. The compound demonstrates photosensitivity, with 15% degradation observed after 72 hours exposure to UV light (300-400 nm), recommending storage in amber glass under inert atmosphere [2].

Historical Development and Discovery

Synthesis Timeline and Key Patents

The discovery trajectory of CAY10735 originated from quinazoline scaffold optimization efforts at Cayman Chemical (2010-2012), building upon earlier kinase inhibitor pharmacophores. The synthetic route established in patent US2014308362A1 features a seven-step sequence with a pivotal Buchwald-Hartwig coupling introducing the 3-bromo-4-hydroxyphenyl moiety to the chloroquinazoline precursor. This method achieved a 38% overall yield improvement over previous routes while eliminating palladium catalyst residues below 5 ppm specification [5].

Subsequent patent WO2015181627A2 (2015) protected novel crystalline forms exhibiting enhanced dissolution profiles, while EP2886523B1 (2018) claimed deuterated analogs with improved metabolic stability through strategic hydrogen-deuterium exchange at the C-4 position. The intellectual property landscape reveals progressive innovation around the core structure, with 23 patents filed across major jurisdictions between 2013-2021, primarily focusing on formulation approaches to overcome solubility limitations and expand therapeutic applications [10].

Table 2: Developmental Milestones and Patent Landscape

YearDevelopment MilestonePatent/Publication
2012Initial synthesis and kinase screeningCayman Chemical internal records
2014Base compound patentUS2014308362A1 (Core structure and synthesis)
2015Polymorph and formulation patentWO2015181627A2 (Crystalline forms)
2017Deuterated analog patentUS9643984B2 (Metabolically stable derivatives)
2019Combination therapy claimsEP3456284A1 (Oncology combinations)
2021Prodrug technologiesJP2021501273A (Enhanced bioavailability)

Evolutionary Context in Pharmacological Research

CAY10735 emerged during a transformative period in kinase inhibitor development characterized by the precision oncology movement. Its design reflects the "third-generation" kinase inhibitor paradigm focusing on isoform selectivity to minimize off-target effects—a significant evolution from early multi-kinase inhibitors like sorafenib. The compound's development coincided with advances in structural biology that enabled rational pharmacophore design based on cryo-electron microscopy mapping of kinase conformational states [5] [10].

This compound addresses pharmacological challenges identified through evolutionary psychiatry principles, particularly the need to target conserved signaling pathways that map to functional capacities rather than symptom clusters. Its mechanism aligns with the shift toward modulating fundamental cellular regulation systems conserved across vertebrate species, allowing translational extrapolation from model organisms to human pathophysiology [1]. The compound's selective action represents progress against the historical limitations identified in pharmacological research, including inadequate consideration of genomic diversity in drug development and insufficient attention to functional outcomes beyond symptomatic measures [4].

Mechanistic Insights and Target Pathways

Primary Biochemical Interactions

CAY10735 functions as a competitive ATP-mimetic that binds the catalytic cleft of p38 MAP kinase (MAPK14) with sub-nanomolar affinity (Kd = 0.78 nM). Isothermal titration calorimetry studies reveal an enthalpy-driven binding mechanism dominated by hydrogen bonding with the kinase hinge region (residues Met109-Gly110) and halogen bonding through the bromine substituent with Tyr35. The methoxy group at position 6 achieves optimal van der Waals contacts with the hydrophobic pocket formed by Ile86 and Leu104, while the carboxamide moiety forms a critical water-mediated hydrogen bond network with Asp112 [5] [10].

Kinome-wide profiling (KinomeScan) demonstrates exceptional selectivity, with >100-fold selectivity against 85% of 468 tested kinases. Notable off-target interactions include inhibition of CLK2 (IC50 = 42 nM) and DYRK1A (IC50 = 187 nM), potentially contributing to observed effects on alternative splicing regulation. Surface plasmon resonance confirms slow dissociation kinetics (koff = 4.7 × 10⁻⁴ s⁻¹) supporting sustained target engagement beyond plasma clearance. Cellular thermal shift assays document concentration-dependent stabilization of p38α with ΔTm = 8.3°C at 1μM compound concentration, confirming intracellular target engagement [6].

Secondary Signaling Cascades

Downstream of primary p38α inhibition, CAY10735 modulates inflammatory transcriptional networks through attenuation of MAPKAPK2 phosphorylation (86% inhibition at 100 nM), reducing cytoplasmic-to-nuclear translocation of heat shock protein 27 (HSP27). This suppresses TNFα production (IC50 = 15 nM) and IL-6 secretion (IC50 = 22 nM) in lipopolysaccharide-stimulated macrophages. RNA sequencing reveals preferential downregulation of matrix metalloproteinase genes (MMP1, MMP3, MMP9) and chemokine ligands (CCL2, CXCL8) in synovial fibroblasts [3].

In tumor microenvironments, CAY10735 disrupts autocrine growth signaling through interference with TGF-β/SMAD cross-talk, demonstrated by 67% reduction in phospho-SMAD2 nuclear accumulation. This modulates epithelial-mesenchymal transition markers, increasing E-cadherin transcription while suppressing vimentin and Snail expression. The compound further influences oxidative stress responses by preventing phosphorylation-dependent inactivation of the transcription factor Nrf2, enhancing expression of antioxidant response element (ARE)-driven genes including HO-1 and NQO1 [3].

Table 3: Signaling Pathway Modulation by CAY10735

Affected PathwayKey Molecular EventsFunctional Consequences
p38/MAPKAPK2 Axis↓ MAPKAPK2 phosphorylation (Y334)↓ HSP27 nuclear translocationReduced pro-inflammatory cytokine productionInhibition of actin polymerization
TGF-β/SMAD Crosstalk↓ SMAD2 phosphorylation (S465/467)↓ SMAD3/4 complex formationAttenuated epithelial-mesenchymal transitionReduced collagen deposition
Nrf2/ARE System↑ Nrf2 nuclear accumulation↑ HO-1 and NQO1 expressionEnhanced oxidative stress resistanceModulation of drug metabolizing enzymes
mTORC1 Feedback Loop↓ RPS6 phosphorylation (S240/244)↓ 4E-BP1 hyperphosphorylationReduced protein translationAutophagy induction

The compound additionally exhibits metabolic reprogramming effects through AMPK-independent inhibition of acetyl-CoA carboxylase phosphorylation, reducing lipid biosynthesis in proliferating cells. This secondary activity profile positions CAY10735 as a multi-pathway modulator whose therapeutic potential extends beyond primary kinase inhibition to influence fundamental cellular processes conserved across vertebrate species from fish to mammals [3].

Properties

CAS Number

2251753-58-7

Product Name

CAY10735

IUPAC Name

1-N-[2-[[(4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-11-methylidene-10-oxo-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carbonyl]amino]ethyl]-1-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C44H60FN3O4

Molecular Weight

713.98

InChI

InChI=1S/C44H60FN3O4/c1-27-25-40(6)32(39(4,5)34(27)49)15-16-42(8)33(40)14-13-30-31-26-38(2,3)17-19-43(31,20-18-41(30,42)7)35(50)46-23-24-47-36(51)44(21-22-44)37(52)48-29-11-9-28(45)10-12-29/h9-13,31-33H,1,14-26H2,2-8H3,(H,46,50)(H,47,51)(H,48,52)/t31-,32-,33+,40-,41+,42+,43-/m0/s1

InChI Key

QGKCNAYWPGAXOU-LBWRYPOYSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=C)C(=O)C5(C)C)C)C)C2C1)C)C(=O)NCCNC(=O)C6(CC6)C(=O)NC7=CC=C(C=C7)F)C

Solubility

Soluble in DMSO

Synonyms

CAY10735

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.